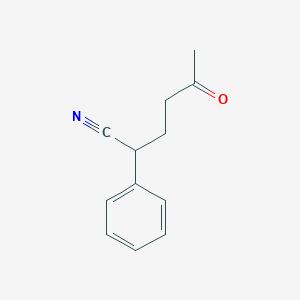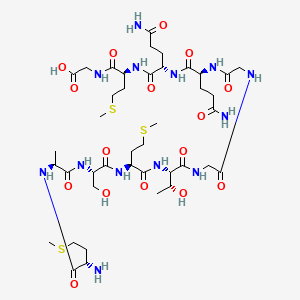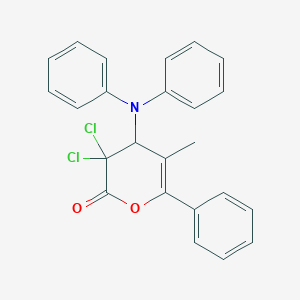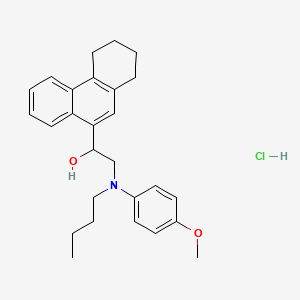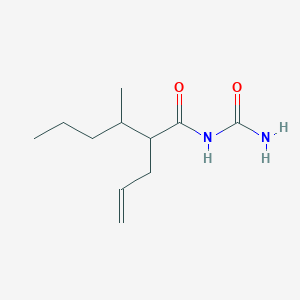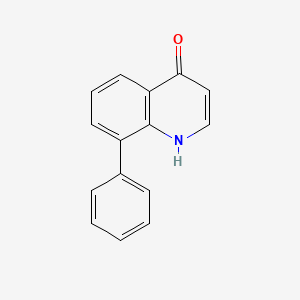
8-Phenylquinolin-4(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Phenylquinolin-4(1h)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline core with a phenyl group attached at the 8th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenylquinolin-4(1h)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatin with an aryl aldehyde in the presence of a base. The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of laboratory methods. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Phenylquinolin-4(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2 and 4 positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Quinolin-4-one derivatives.
Reduction: 8-Phenylquinolin-4-amine.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
8-Phenylquinolin-4(1h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 8-Phenylquinolin-4(1h)-one varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial DNA gyrase, while its anticancer effects might involve the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Quinolin-4-one: Lacks the phenyl group at the 8th position.
8-Methylquinolin-4(1h)-one: Has a methyl group instead of a phenyl group at the 8th position.
8-Phenylquinoline: Lacks the carbonyl group at the 4th position.
Uniqueness: 8-Phenylquinolin-4(1h)-one is unique due to the presence of both the phenyl group at the 8th position and the carbonyl group at the 4th position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
92724-47-5 |
|---|---|
Formule moléculaire |
C15H11NO |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
8-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H11NO/c17-14-9-10-16-15-12(7-4-8-13(14)15)11-5-2-1-3-6-11/h1-10H,(H,16,17) |
Clé InChI |
WVJYDVLLMGZLPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC3=C2NC=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



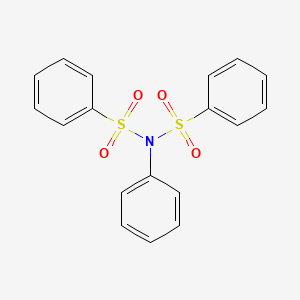
![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)
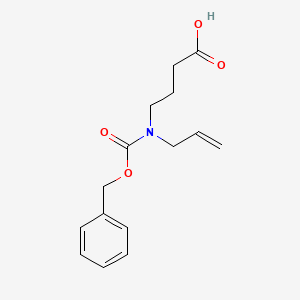
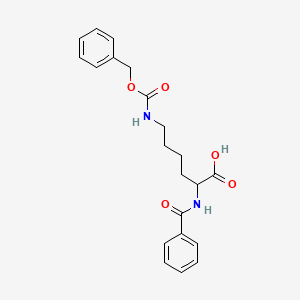
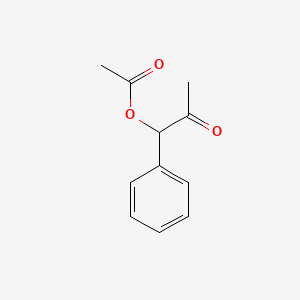
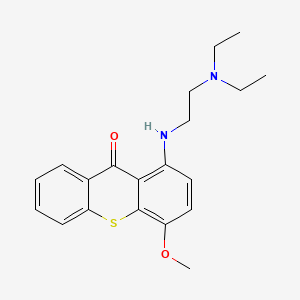
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)
